molecular formula C12H12N4O4 B177362 Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate CAS No. 16459-33-9

Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate

Cat. No. B177362
CAS RN: 16459-33-9
M. Wt: 276.25 g/mol
InChI Key: QZENFUUIIWCQAT-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate is a chemical compound that likely contains a pyrazole core, which is a type of heterocyclic aromatic organic compound . Pyrazole compounds are known for their various therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer, or antidiabetic .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through multi-step reactions involving various reagents and conditions . For instance, the Sandmeyer reaction is a well-known method used for the conversion of an aryl amine to an aryl halide .

Scientific Research Applications

Field: Pharmaceutical Sector

  • Azo dye derivatives incorporating heterocyclic scaffolds have significant interest in the pharmaceutical sector .
  • The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .

Application: Biological and Pharmacological Applications

  • The various biological and pharmacological applications of drugs such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties can be easily tuned by introducing heterocyclic moieties .

Methods of Application or Experimental Procedures

  • Researchers have explored simple and easy synthesis approaches to azo dyes and their derivatives having various potential applications .
  • A new series of dispersed disazo dyes containing pyrazole and isoxazole groups were synthesized by a series of synthesis processes .

Results or Outcomes

  • The synthesis of azo dye derivatives incorporating heterocyclic scaffolds such as imidazole, pyrazole, thiazole, oxazolone, thiophene, pyrrole, benzothiazole and quinoline moieties and their pharmacological applications are discussed briefly .

Field: Organic Synthesis

  • The Sandmeyer reaction is a well-known reaction used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate .
  • This reaction can be processed with or without copper catalysts for the formation of C–X (X = Cl, Br, I, etc.), C-CF3/CF2, C–CN, C–S, etc., linkages .

Application: Construction of Biologically Active Compounds

  • The corresponding aryl halides, trifluoromethylated compounds, aryl nitriles, and aryl thioethers can be obtained which are effectively used for the construction of biologically active compounds .
  • This review article discloses various literature reports about Sandmeyer-related transformations developed during 2000–2021 which give different ideas to synthetic chemists about further development of new and efficient protocols for Sandmeyer reaction .

Methods of Application or Experimental Procedures

  • Sandmeyer reaction is one of them, in which diazonium salts are used for the construction of carbon–halogen, carbon–phosphorous, carbon–sulfur, carbon–selenium, carbon–boron bond formation .
  • Moreover, various trifluoromethylated compounds as well as a number of pharmaceutically important drugs can be synthesized via Sandmeyer approach .

Results or Outcomes

  • Literature study reveals the importance of metal-catalyzed cross-coupling reactions which are extensively used in organic synthesis and in the pharmaceutical industry .
  • These reactions are carried out by the treatment of various organic halides with a suitable coupling partner using a variety of catalysts and ligands .

Field: Organic Synthesis

  • The Sandmeyer reaction is a well-known reaction used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate .
  • This reaction can be processed with or without copper catalysts for the formation of C–X (X = Cl, Br, I, etc.), C-CF3/CF2, C–CN, C–S, etc., linkages .

Application: Construction of Biologically Active Compounds

  • The corresponding aryl halides, trifluoromethylated compounds, aryl nitriles, and aryl thioethers can be obtained which are effectively used for the construction of biologically active compounds .
  • This review article discloses various literature reports about Sandmeyer-related transformations developed during 2000–2021 which give different ideas to synthetic chemists about further development of new and efficient protocols for Sandmeyer reaction .

Methods of Application or Experimental Procedures

  • Sandmeyer reaction is one of them, in which diazonium salts are used for the construction of carbon–halogen, carbon–phosphorous, carbon–sulfur, carbon–selenium, carbon–boron bond formation .
  • Moreover, various trifluoromethylated compounds as well as a number of pharmaceutically important drugs can be synthesized via Sandmeyer approach .

Results or Outcomes

  • Literature study reveals the importance of metal-catalyzed cross-coupling reactions which are extensively used in organic synthesis and in pharmaceutical industry .
  • These reactions are carried out by the treatment of various organic halides with a suitable coupling partner using a variety of catalysts and ligands .

properties

IUPAC Name

ethyl 5-amino-1-(2-nitrophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c1-2-20-12(17)8-7-14-15(11(8)13)9-5-3-4-6-10(9)16(18)19/h3-7H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZENFUUIIWCQAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433886
Record name Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate

CAS RN

16459-33-9
Record name Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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